molecular formula C₁₈H₂₅N₃O B1156063 (2R,2'R,cis)-Deoxy-saxagliptin

(2R,2'R,cis)-Deoxy-saxagliptin

货号: B1156063
分子量: 299.41
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2R,2'R,cis)-Deoxy-saxagliptin, also known as this compound, is a useful research compound. Its molecular formula is C₁₈H₂₅N₃O and its molecular weight is 299.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Glycemic Control

Numerous clinical trials have demonstrated the efficacy of (2R,2'R,cis)-Deoxy-saxagliptin in improving glycemic control among patients with type 2 diabetes. For instance, the SAVOR-TIMI 53 trial assessed the effects of saxagliptin on renal outcomes and found significant improvements in albumin-to-creatinine ratios (ACR) without adversely affecting estimated glomerular filtration rates (eGFR) .

Table 1: Summary of SAVOR-TIMI 53 Trial Results

ParameterSaxagliptin GroupPlacebo GroupP-value
Improvement in ACR-19.3 mg/gN/A0.033
Change in eGFRSimilarSimilarN/A
Hospitalization for Heart Failure3.5%2.8%0.007

Renal Protection

The protective effects of this compound on renal function have been highlighted in various studies. In the SAVOR-TIMI trial, saxagliptin treatment was associated with improved renal outcomes across different baseline ACR categories, suggesting a potential role in managing diabetic nephropathy .

Cardiovascular Outcomes

The cardiovascular safety profile of saxagliptin has been extensively studied, particularly its impact on major adverse cardiovascular events (MACE). The findings from the SAVOR-TIMI trial indicated that saxagliptin did not increase the risk of ischemic events compared to placebo but showed a slight increase in hospitalizations for heart failure .

Table 2: Cardiovascular Outcomes from SAVOR-TIMI Trial

OutcomeSaxagliptin GroupPlacebo GroupHazard Ratio (95% CI)
Primary endpoint event7.3%7.2%1.00 (0.89 to 1.12)
Hospitalization for heart failure3.5%2.8%1.27 (1.07 to 1.51)

Case Study: Efficacy in Elderly Patients

A study focusing on elderly patients with type 2 diabetes revealed that treatment with saxagliptin resulted in significant improvements in glycemic control without notable side effects related to cardiovascular health or renal function . This underscores the compound's suitability for a demographic often at higher risk for complications.

Research Insights

Recent research has suggested that saxagliptin may also exert beneficial effects on lipid profiles and inflammation markers, further supporting its role beyond glycemic control .

属性

分子式

C₁₈H₂₅N₃O

分子量

299.41

同义词

(1R,3R,5R)-2-((R)-2-((3R,5R,7R)-Adamantan-1-yl)-2-aminoacetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。